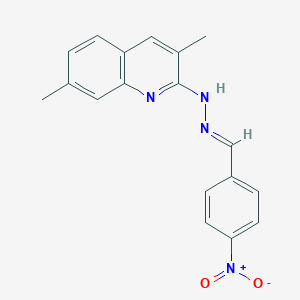

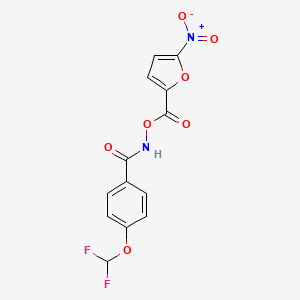

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ is a quinone derivative that exhibits redox-cycling properties, making it a useful tool for studying oxidative stress and redox signaling pathways.

Applications De Recherche Scientifique

Antidiabetic Activity

This compound has been studied for its potential as an α-glucosidase inhibitor , which is an enzyme target for antidiabetic therapy. Inhibiting α-glucosidase can slow down the breakdown of carbohydrates, thereby managing blood sugar levels in diabetic patients . The compound has shown promising results in vitro, with certain derivatives exhibiting significant inhibitory activity.

Anticancer Properties

Derivatives of this compound have been evaluated for their cytotoxic potential against a range of cancer cell lines. Studies have found that certain hydrazone derivatives exhibit good cytotoxic activity, indicating potential use as anticancer agents . The structure-activity relationships of these compounds provide valuable insights for the development of new cancer therapies.

Antibacterial Applications

Research has also explored the antibacterial properties of derivatives of this compound. While the specific details of the antibacterial activity of “(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline” are not provided in the search results, related compounds have been synthesized and tested for their effectiveness against various bacterial strains .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with its target. For “(E)-3,7-dimethyl-2-(2-(4-nitrobenzylidene)hydrazinyl)quinoline”, such studies can reveal how it fits within the binding pocket of enzymes like α-glucosidase, which is essential for designing more effective inhibitors .

Synthesis and Characterization

The compound serves as a starting material for synthesizing a variety of Schiff’s base hydrazone derivatives. These derivatives are characterized using techniques like LC-HRESI-MS, and NMR spectroscopy, which are fundamental for confirming their structure and purity .

Pharmacological Modulation

The compound’s derivatives can be used to modulate pharmacological properties. By altering the structure, researchers can enhance the biological activity and selectivity of the compound for specific targets, which is a key aspect of drug discovery .

Enzyme Inhibition Studies

Apart from α-glucosidase, the compound could potentially inhibit other enzymes involved in disease processes. Enzyme inhibition studies help in identifying new therapeutic targets and understanding the mechanism of action of potential drugs .

Drug Discovery and Development

Lastly, the compound and its derivatives are valuable in the drug discovery process. Their diverse biological activities make them suitable candidates for developing new drugs for various diseases, including diabetes and cancer .

Orientations Futures

Propriétés

IUPAC Name |

3,7-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-3-6-15-10-13(2)18(20-17(15)9-12)21-19-11-14-4-7-16(8-5-14)22(23)24/h3-11H,1-2H3,(H,20,21)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAYQAIYCKJFRI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Methylindol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2849402.png)

![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)

![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)

![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)

![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)